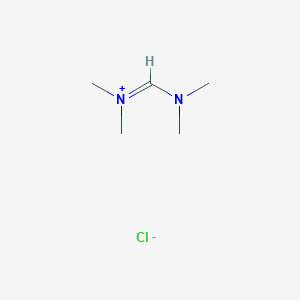

(Dimethylaminomethylene)dimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethylaminomethylidene(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2.ClH/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBLGCSAYMJJJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=[N+](C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430718 | |

| Record name | (Dimethylaminomethylene)dimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-38-1 | |

| Record name | Methanaminium, (dimethylamino)dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dimethylaminomethylene)dimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Dimethylaminomethylene)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Dimethylaminomethylene)dimethylammonium Chloride: Properties, Reactivity, and Synthetic Applications

(Dimethylaminomethylene)dimethylammonium chloride , also known by the common name Gold's Reagent , is a versatile and reactive organic compound with significant applications in synthetic chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Introduction to a Versatile Reagent

This compound is an amidine derivative with the chemical formula C5H13ClN2.[2] It is a quaternary ammonium salt that serves as a powerful reagent in various organic transformations.[3] Its utility stems from its ability to act as a formylating and aminomethylenating agent, enabling the synthesis of a wide range of heterocyclic compounds and other valuable intermediates.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization.

Physical Properties

The key physical properties of this reagent are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H13ClN2[4] |

| Molecular Weight | 136.62 g/mol [4] |

| Appearance | Light orange to yellow powder or crystals[3] |

| Melting Point | 130-139 °C (lit.)[5] |

| Solubility | Soluble in water[2] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.[2]

Spectra for this compound are available in public databases for reference.[4][8]

Synthesis of this compound

The synthesis of Gold's Reagent can be achieved through various methods. A common laboratory-scale preparation involves the reaction of N,N-dimethylformamide (DMF) with an activating agent like thionyl chloride.[9]

Synthetic Workflow: A Phased Reaction Approach

A patented method describes a phased reaction to control the process and improve purity.[9]

Caption: Phased synthesis of Gold's Reagent.

Experimental Protocol

-

Reaction Setup : In a suitable reaction vessel, N,N-dimethylformamide (DMF) is dissolved in a mixed solvent system of 2-methyl-1-propanol and water.[9]

-

Reagent Addition : An equimolar amount of thionyl chloride is added dropwise to the DMF solution.[9]

-

Phased Reaction :

-

Purification : After the reaction, sulfur dioxide (SO2) is removed under reduced pressure to yield the final product.[9]

This phased approach allows for controlled formation of the product and minimizes the presence of residual SO2.[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is centered around its electrophilic carbon atom, making it susceptible to nucleophilic attack. This property is the basis for its utility as a formylating and aminomethylenating agent.

Role as a Formylating Agent

Formylation is a chemical process where a formyl group (-CHO) is introduced into a molecule.[10] Gold's Reagent can act as a formylating agent, for instance, in its reaction with Grignard reagents followed by acid-catalyzed hydrolysis to produce aldehydes.

Role as an Aminomethylenating Agent

The reagent is widely used for β-dimethylaminomethylenation, reacting with active methylene compounds, amines, and amides.[1] These reactions typically proceed under basic conditions.

Caption: General reactivity of Gold's Reagent.

The mechanism involves the nucleophilic attack of the substrate on the electrophilic carbon of the reagent, leading to the formation of an intermediate that subsequently eliminates dimethylamine to yield the final product.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable tool in the synthesis of various organic molecules, particularly heterocyclic compounds.

Synthesis of Heterocycles

This reagent is instrumental in the synthesis of nitrogen-containing heterocycles. For example, it is used in the preparation of:

-

Aminomethylene hydantoins and thiohydantoins.[2]

-

1,5-Disubstituted imidazoles.

-

Pyrimido[1,2-a][2][8][11]triazin-6-ones, where it acts as a one-carbon inserting synthon.[12][13]

Synthesis of Amides and Diacylamines

This compound can also be employed as a reagent for the synthesis of amides and diacylamines.[12][13]

Handling and Safety Considerations

This compound requires careful handling due to its potential hazards.

Hazard Identification

-

Skin and Eye Irritation : It is known to cause skin and serious eye irritation.[4]

-

Respiratory Irritation : May cause respiratory irritation.[4]

-

Moisture Sensitivity : The compound is sensitive to moisture.[12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

-

Ventilation : Use in a well-ventilated area, such as a fume hood.[14]

-

Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[14]

-

Spills : In case of a spill, avoid generating dust and clean up using appropriate procedures.[14]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[16][17]

Conclusion

This compound, or Gold's Reagent, is a highly effective and versatile reagent in organic synthesis. Its ability to act as a formylating and aminomethylenating agent provides a straightforward route to a variety of important organic molecules, including a wide range of heterocyclic compounds. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and successful application in research and development.

References

- This compound | 1071-38-1 - Benchchem. (URL: )

-

This compound | C5H13ClN2 - PubChem - NIH. (URL: [Link])

-

This compound - SpectraBase. (URL: [Link])

-

Gold's Reagent | C6H14ClN3 | CID 11008255 - PubChem - NIH. (URL: [Link])

-

This compound - Optional[1H NMR] - Spectrum. (URL: [Link])

-

DIMETHYL AMMONIUM CHLORIDE - Chemstock. (URL: [Link])

-

Gold's Reagent, 95% | C6H15ClN3+ | CID 16211848 - PubChem - NIH. (URL: [Link])

-

Formylation - EPFL Graph Search. (URL: [Link])

-

Formylation - Wikipedia. (URL: [Link])

-

Gold-Catalyzed Organic Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

-

Formylation of Amines - PMC - NIH. (URL: [Link])

-

Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl) - Organic Syntheses Procedure. (URL: [Link])

-

(Dimethylaminomethyleneaminomethylene)dimethylammonium chloride - Chem-Impex. (URL: [Link])

-

Synthetic applications of gold-catalyzed ring expansions - PMC - NIH. (2011-06-07). (URL: [Link])

-

Chemical and Physical Properties of Gold - ThoughtCo. (2024-08-31). (URL: [Link])

-

Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018-10-04). (URL: [Link])

-

Dimethyl ammonium chloride | C2H8ClN | CID 521289 - PubChem - NIH. (URL: [Link])

-

N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC - NIH. (URL: [Link])

-

Recent Applications of Gold Catalysis in Organic Synthesis | Bentham Science Publishers. (2004-06-01). (URL: [Link])

-

CAS#:33842-02-3 | (Dichloromethylene)dimethylammonium chloride | Chemsrc. (URL: [Link])

-

Dimethyldioctadecylammonium chloride - Wikipedia. (URL: [Link])

- CN105732421A - Method for preparing (chloromethylene)

-

This compound One Chongqing Chemdad Co. (URL: [Link])

-

1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C5H13ClN2 | CID 9793790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectrabase.com [spectrabase.com]

- 9. CN105732421A - Method for preparing (chloromethylene) dimethylammonium chloride through phased reaction - Google Patents [patents.google.com]

- 10. Formylation - Wikipedia [en.wikipedia.org]

- 11. Gold's Reagent | C6H14ClN3 | CID 11008255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 18871-66-4 | CAS DataBase [m.chemicalbook.com]

- 13. N,N-二甲基乙酰胺二甲基乙缩醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemstock.ae [chemstock.ae]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Gold's Reagent: A Comprehensive Technical Guide to its Mechanism and Application in Organic Synthesis

Foreword: Demystifying a Potent Reagent

In the lexicon of organic chemistry, named reagents are cornerstones of synthetic strategy. However, few carry a name as intriguingly misleading as Gold's Reagent. This guide serves to clarify a crucial point from the outset: Gold's Reagent, despite its name, contains no elemental gold.[1] It is, in fact, the iminium salt [3-(Dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, a highly versatile and powerful electrophile.[2] This document provides an in-depth exploration of its core mechanism of action, practical applications, and field-proven protocols, designed for researchers and drug development professionals seeking to leverage its unique reactivity. Its value lies not in precious metal catalysis, but in its identity as a bench-stable, crystalline solid that functions as a potent β-dimethylaminomethylenating agent, offering a reliable and often superior alternative to moisture-sensitive reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4]

The Core Mechanistic Principle: An Electrophilic Iminium Salt

The reactivity of Gold's Reagent is rooted in the electrophilic nature of its delocalized cationic structure. It belongs to the family of azavinamidinium salts and functions as a powerful "one-carbon" electrophile for the formation of carbon-carbon and carbon-nitrogen bonds. Its mechanism is conceptually analogous to that of the Vilsmeier reagent, which is generated in situ during the Vilsmeier-Haack reaction.[5][6]

The reagent presents two electrophilic carbon centers susceptible to nucleophilic attack. The reaction is initiated when a suitable nucleophile attacks one of these carbons, leading to a cascade that ultimately results in the displacement of a dimethylamine moiety and the transfer of a dimethylaminomethylene (-CH=N(Me)₂) or a related group to the nucleophile.

Caption: Figure 1: General Mechanism of Gold's Reagent.

Key Synthetic Transformations and Detailed Mechanisms

Gold's Reagent is a general-purpose agent for the synthesis of enaminones, amidines, and acylamidines from common starting materials.[2] These products are themselves valuable intermediates in the synthesis of more complex molecules, particularly heterocycles.[7]

Synthesis of Enaminones from Ketones

The reaction of Gold's Reagent with ketones provides a direct and scalable route to enaminones, which are crucial building blocks for synthesizing Rawal-type dienes and various heterocyclic systems.[3] The causality behind this transformation requires the ketone to be converted into its more nucleophilic enolate form. This is achieved through the use of a base, such as sodium methoxide or potassium tert-butoxide. The choice of base and reaction conditions can influence the regioselectivity of the reaction with unsymmetrical ketones.

Mechanism:

-

Enolate Formation: A suitable base abstracts an α-proton from the ketone, forming a nucleophilic enolate anion.

-

Nucleophilic Attack: The enolate attacks an electrophilic carbon of Gold's Reagent.

-

Elimination: The resulting intermediate collapses, eliminating a molecule of dimethylamine to yield the stable, conjugated enaminone product.

Caption: Figure 2: Mechanism of Enaminone Synthesis.

Synthesis of Amidines from Primary Amines

Primary amines react readily with Gold's Reagent under mild conditions to produce N,N-disubstituted amidines in high yields.[2] This transformation is highly efficient and serves as a clean method for accessing the amidine functional group, a common motif in medicinal chemistry.

Mechanism:

-

Nucleophilic Attack: The lone pair of the primary amine directly attacks an electrophilic carbon of Gold's Reagent.

-

Proton Transfer & Elimination: A series of proton transfers facilitates the elimination of dimethylamine, leading to the formation of a new iminium intermediate.

-

Deprotonation: A final deprotonation step yields the neutral, stable amidine product.

Caption: Figure 3: Mechanism of Amidine Synthesis.

Field-Proven Experimental Protocols

The trustworthiness of a reagent is demonstrated through robust and reproducible experimental procedures. The following protocols are derived from established literature and represent self-validating systems for the synthesis and application of Gold's Reagent.

Protocol: Preparation of Gold's Reagent

This procedure details the synthesis of Gold's Reagent from inexpensive, common laboratory chemicals.[2]

Materials:

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF)

-

1,4-Dioxane (anhydrous)

Procedure:

-

Equip a 1-L, one-necked, round-bottomed flask with a mechanical stirrer, reflux condenser, and a mineral oil bubbler.

-

Charge the flask with cyanuric chloride (73.8 g, 0.4 mol), N,N-dimethylformamide (175.4 g, 2.4 mol), and 1,4-dioxane (100 mL).[2]

-

Stir the resulting solution and heat to approximately 85°C for 2–3 hours. A considerable amount of carbon dioxide will evolve during this time.[2]

-

As the reaction proceeds, the product will begin to precipitate. After the heating period, cool the mixture to room temperature.

-

Collect the solid product by filtration, wash thoroughly with 1,4-dioxane or anhydrous ether to remove residual DMF.

-

Dry the resulting white, crystalline solid under vacuum. The product is hygroscopic and should be stored in a desiccator.[2]

Protocol: General Procedure for Enaminone Synthesis

This protocol provides a scalable method for the synthesis of enaminones from ketones.[3]

Materials:

-

Ketone (1.0 equiv)

-

Gold's Reagent (1.1 equiv)

-

Sodium Methoxide (NaOMe, 1.1 equiv)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of the ketone (e.g., 10 mmol) in methanol (20 mL), add sodium methoxide (10.5 mmol) at room temperature.

-

Stir the mixture for 15-30 minutes to ensure complete enolate formation.

-

Add Gold's Reagent (10.5 mmol) in one portion.

-

Heat the reaction mixture to reflux and monitor by TLC until consumption of the starting material is complete (typically 2-6 hours).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography or recrystallization to afford the pure enaminone.

Caption: Figure 4: Experimental Workflow for Enaminone Synthesis.

Data Summary: Enaminone Synthesis Scope

The versatility of Gold's Reagent is demonstrated by its effective reaction with a range of ketone substrates. The following table summarizes representative yields and conditions.

| Substrate (Ketone) | Gold's Reagent Variant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Dimethyl (5a) | NaOMe | MeOH | 65 | 3 | 98 | [3] |

| 2-Butanone | Dimethyl (5a) | NaOMe | MeOH | 65 | 2 | 95 | [3] |

| Cyclohexanone | Dimethyl (5a) | NaOMe | MeOH | 65 | 2 | 91 | [3] |

| Dihydro-β-ionone | Morpholine (5h) | NaOMe | MeOH | 65 | 18 | 56 | [3] |

| Geranylacetone | Piperidine (5f) | NaOMe | MeOH | 65 | 18 | 62 | [3] |

| γ-Butyrolactone | Benzyl (5g) | NaOMe | THF | 65 | 18 | 74 | [3] |

Conclusion: A Versatile Tool for Modern Synthesis

Gold's Reagent stands as a testament to the power of fundamental reactivity. While its name may suggest a connection to transition metal catalysis, its true strength lies in the classical, predictable, and highly efficient reactivity of an azavinamidinium salt. As a stable, easily prepared, and cost-effective electrophile, it provides a superior alternative to many traditional reagents for the synthesis of enaminones and amidines. The scalability of these procedures and the utility of the resulting products as synthetic intermediates ensure that Gold's Reagent will remain a valuable and authoritative tool in the arsenal of the modern organic chemist.[3]

References

-

Maimone, T. J., et al. (2017). Scalable synthesis of enaminones utilizing Gold's reagents. Tetrahedron, 73(26), 3643-3651. [Link]

-

Gupton, J. T. (1987). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Organic Syntheses, 65, 81. [Link]

-

Saleh, T. S., Al-Omar, M. A., & Abdel-Aziz, H. A. (2010). One-Pot Synthesis of Enaminones Using Gold's Reagent. Letters in Organic Chemistry, 7(6), 483-486. [Link]

-

Fürstner, A., et al. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(11), 4467-4496. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Wikipedia. (n.d.). Vilsmeier reagent. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Using Gold’s Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Physical and chemical properties of N,N,N',N'-tetramethylformamidinium chloride

An In-depth Technical Guide to N,N,N',N'-tetramethylformamidinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Reagent

N,N,N',N'-tetramethylformamidinium chloride, with the chemical formula C5H13ClN2, is an organic ammonium salt that serves as a pivotal reagent in modern organic synthesis.[1][2] It is the simplest quaternary formamidinium cation where all hydrogen atoms of protonated formamidine are substituted by methyl groups.[3] Commonly known as (dimethylaminomethylene)dimethylammonium chloride, this compound is instrumental for introducing aminomethylene groups and for the synthesis of a wide array of nitrogen-containing heterocycles.[1][3] Its utility stems from the electrophilic nature of the central carbon atom within the delocalized formamidinium cation, making it an effective agent for formylation and aminomethylenation.[3]

While this guide focuses on the chloride salt, it is important to acknowledge its widely used analogue, N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH).[4][5][6] TCFH, which is often prepared from the chloride intermediate, is a more stable, less hygroscopic crystalline solid favored in applications like peptide coupling.[1][5] Understanding the properties of the foundational chloride salt is crucial for any researcher leveraging this class of reagents.

Core Physicochemical Properties

The physical and chemical characteristics of N,N,N',N'-tetramethylformamidinium chloride dictate its handling, storage, and application in synthesis. It is a light yellow to white, crystalline solid that is notably hygroscopic, necessitating storage under anhydrous conditions to maintain its stability and reactivity.[1][3] For purification, the salt can be dissolved in dichloromethane, dried with anhydrous sodium sulfate, and precipitated with tetrahydrofuran to yield a colorless, more stable solid.[3]

| Property | Value | Source(s) |

| Chemical Formula | C5H13ClN2 | [2][3] |

| Molecular Weight | 136.62 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1][3] |

| Melting Point | 130–139 °C | [1] |

| Stability | Strongly hygroscopic; stable when sealed from air and moisture. | [1][3] |

| Storage | 2–8 °C, under anhydrous conditions. | [1] |

| Solubility | Soluble in polar organic solvents like dichloromethane and acetone.[3] |

Synthesis and Structural Elucidation

The synthesis of N,N,N',N'-tetramethylformamidinium chloride is typically achieved through the reaction of a dimethylamide source with an activating agent. A common and high-yielding method involves the reaction of dimethylformamide (DMF) with dimethylcarbamoyl chloride, which produces the salt with a 95% yield.[3] Another established route is the reaction of N,N,N',N'-tetramethylurea with a chlorinating agent like phosgene or oxalyl chloride in a dry solvent such as tetrahydrofuran.[1]

The structure of the resulting N,N,N',N'-tetramethylformamidinium cation is key to its reactivity. The positive charge is delocalized across the two nitrogen atoms and the central carbon, which can be represented by resonance structures. This delocalization stabilizes the cation while rendering the central carbon highly electrophilic and susceptible to nucleophilic attack.

Caption: Synthesis of N,N,N',N'-tetramethylformamidinium chloride from DMF.

Chemical Reactivity and Synthetic Applications

The primary utility of N,N,N',N'-tetramethylformamidinium chloride lies in its capacity as an aminomethylenation reagent . It readily reacts with CH-acidic compounds to introduce a dimethylaminomethylene group (=CH-N(CH₃)₂).[3] This reaction is fundamental for constructing intermediates used in the synthesis of various heterocycles, including indoles, pyrimidines, and quinolones.[3]

Key Reactions:

-

Aminomethylenation: In the presence of a base like sodium hydroxide, it reacts with compounds such as ethyl cyanoacetate to yield ethyl (dimethylaminomethylene)cyanoacetate in nearly quantitative amounts.[3]

-

Synthesis of Acetonitriles: It reacts with aqueous sodium cyanide to form bis(dimethylamino)acetonitrile and with anhydrous hydrogen cyanide to yield dimethylaminomalonic acid dinitrile in high yield.[3]

-

Formation of Acetals: Reaction with sodium ethoxide in ethanol produces dimethylformamide diethyl acetal.[3]

-

Carbene Formation: Strong bases like phenyllithium can deprotonate the formamidinium cation to generate the exceptionally basic bis(dimethylamino)carbene.[3]

-

Catalysis: It can act as a catalyst in the preparation of acyl chlorides from carboxylic acids and phosgene.[3]

Caption: General reactivity of N,N,N',N'-tetramethylformamidinium chloride.

Experimental Protocol: Aminomethylenation of Ethyl Cyanoacetate

This protocol describes a typical application of N,N,N',N'-tetramethylformamidinium chloride, demonstrating its efficiency and the simplicity of the required conditions.

Objective: To synthesize ethyl (dimethylaminomethylene)cyanoacetate.

Materials:

-

N,N,N',N'-tetramethylformamidinium chloride

-

Ethyl cyanoacetate

-

Solid sodium hydroxide (powdered)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Round-bottom flask with magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N,N',N'-tetramethylformamidinium chloride (1.0 equivalent) in the chosen anhydrous solvent. The use of an inert atmosphere is critical due to the hygroscopic nature of the reagent.[1][3]

-

Addition of Substrate: Add ethyl cyanoacetate (1.0 equivalent) to the stirred solution.

-

Base Addition: Carefully add powdered sodium hydroxide (1.1 equivalents) portion-wise to the reaction mixture. The use of solid NaOH is a practical choice for this transformation, driving the reaction to completion.[3]

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically rapid and should be complete within a few hours.

-

Workup: Upon completion, filter the reaction mixture to remove the solid sodium chloride byproduct and any excess base.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity.

-

Purification (if necessary): If further purification is required, the product can be purified by vacuum distillation or column chromatography. The reaction is known to proceed in virtually quantitative yields, often making extensive purification unnecessary.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of N,N,N',N'-tetramethylformamidinium chloride is essential for laboratory safety.

-

Hazards: The compound is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[1]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. When handling the solid, a dust mask is recommended.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Due to its highly hygroscopic nature, it must be handled under anhydrous conditions to prevent decomposition and loss of reactivity.[1][3]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. Refrigeration at 2-8°C is recommended for long-term stability.[1]

Conclusion

N,N,N',N'-tetramethylformamidinium chloride is a potent and versatile reagent for aminomethylenation and formylation reactions. Its straightforward synthesis and high reactivity with a range of nucleophiles make it an invaluable tool for organic chemists in academia and industry. While its hygroscopic nature demands careful handling, its utility in constructing complex heterocyclic frameworks and other valuable synthetic intermediates is well-established. For applications requiring higher stability and easier handling, particularly in automated synthesis, its hexafluorophosphate counterpart (TCFH) presents a superior alternative, but the chloride salt remains the fundamental and cost-effective parent compound.

References

- N,N,N′,N′-Tetramethylformamidinium chloride. (n.d.). Grokipedia.

- N,N,N′,N′-Tetramethylformamidinium chloride. (n.d.). In Wikipedia.

- Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate. (n.d.). Sigma-Aldrich.

- Tetramethylformamidinium chloride | C5H13ClN2. (n.d.). PubChem.

- N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate: A Comprehensive Technical Guide. (n.d.). Benchchem.

- TCFH - Wikipedia. (n.d.).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tetramethylformamidinium chloride | C5H13ClN2 | CID 87521489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N,N′,N′-Tetramethylformamidinium chloride - Wikipedia [en.wikipedia.org]

- 4. Chloro-N,N,N ,N -tetramethylformamidinium hexafluorophosphate = 98.0 T 207915-99-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. TCFH - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of (Dimethylaminomethylene)dimethylammonium Chloride in Common Laboratory Solvents

Abstract

Introduction: Understanding (Dimethylaminomethylene)dimethylammonium Chloride (Gold's Reagent)

This compound is a salt-like compound with the chemical formula C₅H₁₃ClN₂ and a molecular weight of 136.62 g/mol .[1][2] Structurally, it is a quaternary ammonium salt, a class of compounds known for their ionic nature. This intrinsic polarity is a key determinant of its solubility characteristics. The molecule consists of a dimethylaminomethylene cation and a chloride anion.

The hygroscopic nature of Gold's reagent is a critical consideration for its handling and solubility studies.[3] The compound readily absorbs moisture from the atmosphere, which can significantly impact experimental results if not properly controlled. Therefore, all handling and experimental procedures should be conducted under anhydrous conditions to ensure data integrity.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. As an ionic compound, this compound's solubility is primarily dictated by the polarity of the solvent.

-

Polar Protic Solvents: These solvents, such as water and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally excellent solvents for ionic compounds like Gold's reagent. The solvent molecules can effectively solvate both the cation and the anion, overcoming the lattice energy of the solid salt.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile have large dipole moments but lack O-H or N-H bonds. They are also effective at solvating cations but are less effective with small anions like chloride. Nevertheless, they are expected to be good solvents for Gold's reagent.

-

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether lack significant dipole moments and cannot effectively solvate ions. Consequently, ionic compounds like Gold's reagent are generally insoluble or sparingly soluble in these solvents.

The interplay of these principles dictates the solubility profile of this compound across a range of laboratory solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative solubility data, the following detailed protocol provides a robust framework for its experimental determination. This method is designed to be self-validating and accounts for the hygroscopic nature of the compound.

Materials and Equipment

-

This compound (analytical grade, stored in a desiccator)

-

Anhydrous solvents (various, e.g., DMSO, DMF, acetonitrile, ethanol, dichloromethane, chloroform, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated positive displacement micropipettes

-

HPLC or UV-Vis spectrophotometer (for concentration analysis)

-

Sintered glass filter or syringe filters (PTFE, 0.2 µm)

-

Inert atmosphere glove box or Schlenk line (recommended)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere Recommended):

-

Dry the this compound under vacuum at a suitable temperature (below its decomposition point) to remove any absorbed water.

-

Use anhydrous solvents to prepare all solutions.

-

Pre-weigh a series of clean, dry vials.

-

-

Sample Preparation:

-

Add an excess amount of the dried this compound to each pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Record the exact mass of the reagent added to each vial.

-

Add a known volume or mass of the desired anhydrous solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[4][5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

To separate the saturated supernatant from the undissolved solid, either:

-

Centrifuge the vials at a moderate speed.

-

Carefully filter the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

-

-

Concentration Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a calibrated micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Self-Validating System Checks

-

Visual Inspection: Before analysis, visually confirm the presence of undissolved solid in each vial to ensure saturation was achieved.

-

Time-to-Equilibrium Study: For a new solvent system, it is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 12, 24, 48 hours) to confirm that the concentration has reached a plateau.

-

Reproducibility: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

Quantitative Solubility Data

As comprehensive quantitative solubility data for this compound is not widely available in the peer-reviewed literature, the following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent Category | Solvent | Polarity Index | Dielectric Constant (20°C) | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Polar Protic | Water | 10.2 | 80.1 | Soluble[6] |

| Methanol | 5.1 | 32.7 | Soluble[7] | |

| Ethanol | 4.3 | 24.5 | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | ||

| Acetonitrile | 5.8 | 37.5 | ||

| Less Polar | Dichloromethane | 3.1 | 9.1 | |

| Chloroform | 4.1 | 4.8 | ||

| Ethyl Acetate | 4.4 | 6.0 | ||

| Nonpolar | Toluene | 2.4 | 2.4 | |

| Hexane | 0.1 | 1.9 | ||

| Diethyl Ether | 2.8 | 4.3 |

Note: "Soluble" indicates qualitative information found in the literature. Researchers are encouraged to determine quantitative values.

Factors Influencing Solubility and Experimental Considerations

-

Temperature: The solubility of most solids in liquids increases with temperature. It is crucial to maintain a constant and recorded temperature throughout the experiment.

-

Purity of Reagent and Solvents: Impurities in either the solute or the solvent can affect the measured solubility. Use high-purity materials for accurate results.

-

Hygroscopicity: As previously mentioned, the hygroscopic nature of Gold's reagent necessitates handling in a dry environment to prevent the ingress of moisture, which can act as a polar impurity and artificially inflate solubility in less polar solvents.[8]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. While published quantitative data is limited, a thorough understanding of the principles of solubility, combined with the detailed experimental protocol provided, will enable researchers to accurately determine the solubility of this important reagent in their specific solvent systems. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible data, thereby facilitating the effective application of Gold's reagent in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gavilán, J. A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tetrakis(dimethylamino)allene. Retrieved from [Link]

-

Box, K. J., & Comer, J. E. A. (2018). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2019). Using the Isopiestic Method to Study Hygroscopic Properties of Soluble Solutes. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PubChem. (n.d.). Gold's Reagent. Retrieved from [Link]

- Google Patents. (2016). CN105732421A - Method for preparing (chloromethylene) dimethylammonium chloride through phased reaction.

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Oxidative Dissolution of Metals in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanopartz Ligands: How Ligands Make Gold Nanoparticles Soluble in Organics [nanopartz.com]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. beco-technic.com [beco-technic.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic data analysis for (Dimethylaminomethylene)dimethylammonium chloride (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Analysis of (Dimethylaminomethylene)dimethylammonium Chloride

Introduction

This compound, also known as N,N,N′,N′-tetramethylformamidinium chloride or by the linear formula [(CH₃)₂NCH=N(CH₃)₂]Cl, is a versatile amidine derivative.[1] It serves as a key reagent in various organic syntheses, including the preparation of aminomethylene hydantoins, thiohydantoins, and other heterocyclic compounds that are valuable intermediates in pharmaceutical and agrochemical development. Given its role as a synthetic building block, rigorous characterization is essential to confirm its identity, purity, and stability.

This guide provides a detailed protocol and in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can confidently apply these techniques for robust material characterization.

Molecular Structure and Spectroscopic Preview

The structure of this compound features a central methine carbon double-bonded to two nitrogen atoms, each bearing two methyl groups. The positive charge is delocalized across the N-C-N system, a hallmark of amidinium salts.[2] This electronic structure dictates the expected spectroscopic features.

-

NMR Spectroscopy : Due to resonance and molecular symmetry, the four methyl groups are chemically equivalent, as are the twelve protons on them. This predicts a single signal for the methyl protons in ¹H NMR and a single signal for the methyl carbons in ¹³C NMR. A distinct signal is also expected for the methine proton and carbon.

-

IR Spectroscopy : The key functional group is the amidinium cation [N=C-N]⁺. This system will exhibit a characteristic strong absorption band for the C=N⁺ stretching vibration. Additionally, absorptions corresponding to C-H stretching and bending from the methyl groups, and C-N stretching, are anticipated.

Below is a diagram illustrating the molecular structure and the notation used for the subsequent analysis.

Caption: Molecular structure of the (Dimethylaminomethylene)dimethylammonium cation.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure data integrity. This compound is a solid that can be hygroscopic, necessitating careful sample handling.[1]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an appropriate solvent as it dissolves many organic compounds and has a well-defined residual proton signal for referencing (δ ≈ 7.26 ppm).[3] While DMSO-d₆ (δ ≈ 2.50 ppm) is also an option for polar salts, CDCl₃ is often preferred for its ease of removal post-analysis.[4]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical range for organic compounds.[5]

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Ensure the NMR tube is clean and dry to prevent contamination.

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Ensure complete dissolution by vortexing the sample.

-

Transfer the solution into the NMR tube.

-

Insert the tube into the spectrometer's spinner turbine, ensuring correct positioning.

-

Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.[6]

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Experimental Choices:

-

Sample Preparation: As a solid, the compound must be presented in a form that allows infrared light to pass through it uniformly. The KBr pellet method is a standard technique for obtaining high-quality spectra of solids.[7] It involves grinding the sample with dry potassium bromide (KBr) and pressing it into a transparent pellet. KBr is used because its simple ionic lattice makes it transparent in the mid-infrared region.[7]

-

Moisture Control: The compound's potential hygroscopicity, and the fact that KBr itself is highly hygroscopic, means that all materials must be thoroughly dried and the preparation must be performed quickly to prevent atmospheric water absorption, which would show broad O-H stretching bands in the spectrum.[8]

Caption: Workflow for IR sample preparation (KBr pellet method) and analysis.

Step-by-Step Methodology:

-

Gently grind 1-2 mg of this compound into a fine powder using a clean, dry agate mortar and pestle.

-

Add approximately 100-200 mg of spectroscopic grade, oven-dried KBr powder.

-

Quickly and thoroughly mix and grind the sample and KBr together until the mixture is a homogenous, fine powder.[9]

-

Transfer the powder to a pellet-forming die.

-

Press the powder under vacuum using a hydraulic press (typically 8-10 tons of pressure) to form a thin, transparent, or translucent pellet.

-

Carefully remove the pellet from the die and place it in the FT-IR spectrometer's sample holder.

-

First, run a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Run the sample scan to obtain the infrared spectrum.

Spectroscopic Data Analysis

The following analysis is based on reference spectra available from authoritative databases.[3][10][11]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by its simplicity, which is consistent with the molecule's symmetry.

-

δ ≈ 3.2 ppm (Singlet, 12H): This signal corresponds to the twelve equivalent protons of the four methyl (-CH₃) groups attached to the nitrogen atoms. The singlet multiplicity indicates no adjacent protons to couple with. Its chemical shift is in the expected region for N-methyl groups.

-

δ ≈ 7.8 ppm (Singlet, 1H): This downfield signal is assigned to the single methine proton (-CH=). Its significant downfield shift is attributed to the deshielding effect of the adjacent positively charged nitrogen atoms and the overall electron-withdrawing nature of the amidinium system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum further confirms the molecular structure.

-

δ ≈ 40 ppm: This peak is assigned to the four equivalent methyl (-CH₃) carbons. This chemical shift is typical for carbons attached to a nitrogen atom.[12]

-

δ ≈ 165 ppm: This significantly downfield signal corresponds to the methine carbon (>C=). The strong deshielding is a direct result of its position between two nitrogen atoms and its involvement in the delocalized π-system of the amidinium cation.

Infrared (IR) Spectrum Analysis

The IR spectrum reveals the key vibrational modes of the molecule.

-

~2900-3000 cm⁻¹: These absorptions are characteristic of the C-H stretching vibrations of the methyl groups.

-

~1700 cm⁻¹: This is a very strong and diagnostically important band assigned to the asymmetric stretching of the [N=C=N]⁺ amidinium system. The high frequency and intensity are characteristic of the C=N⁺ double bond character, which is a key feature for confirming the structure of such salts.[4]

-

~1400-1480 cm⁻¹: These bands correspond to the asymmetric and symmetric C-H bending (deformation) vibrations of the methyl groups.

-

~1000-1200 cm⁻¹: This region likely contains C-N stretching vibrations.

Data Summary

The key spectroscopic data for this compound are summarized below for quick reference.

| Spectroscopy | Assignment | Observed Value | Multiplicity | Integration |

| ¹H NMR | -N(CH ₃)₂ | ~3.2 ppm | Singlet | 12H |

| =CH - | ~7.8 ppm | Singlet | 1H | |

| ¹³C NMR | -N(C H₃)₂ | ~40 ppm | - | - |

| =C H- | ~165 ppm | - | - | |

| IR | C-H Stretch (methyl) | ~2900-3000 cm⁻¹ | - | - |

| C=N⁺ Stretch (amidinium) | ~1700 cm⁻¹ | - | - | |

| C-H Bend (methyl) | ~1400-1480 cm⁻¹ | - | - |

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the high degree of symmetry in the molecule and the chemical environments of the carbon and hydrogen atoms. The IR spectrum provides definitive evidence of the key amidinium functional group through its characteristic strong C=N⁺ stretching absorption. By following the detailed, validated protocols and understanding the interpretation of the resulting data as outlined in this guide, researchers can ensure the quality and identity of this important synthetic reagent, contributing to the overall integrity and success of their scientific endeavors.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

Unknown. (n.d.). Infrared Spectroscopy –IR 100 – Instructions for setup and sampling. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H13N2). Retrieved from [Link]

-

BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. [Link]

-

ResearchGate. (n.d.). N-Dichloromethylene-N,N-dimethyliminium Chloride. Retrieved from [Link]

-

MDPI. (2010). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules, 15(5), 3366-3383. [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Anion-assisted amidinium exchange and metathesis. PubMed Central. [Link]

-

Beilstein-Institut. (2011). Imidazolinium and amidinium salts as Lewis acid organocatalysts. Beilstein Journal of Organic Chemistry, 7, 1238–1244. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1: Amidinium salts used in the present work. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scienceopen.com [scienceopen.com]

- 7. kindle-tech.com [kindle-tech.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C5H13ClN2 | CID 9793790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Initial Synthesis of (Dimethylaminomethylene)dimethylammonium Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Dimethylaminomethylene)dimethylammonium chloride, also known as N,N,N',N'-Tetramethylformamidinium chloride (CAS 1071-38-1), is a highly reactive and versatile amidine derivative.[1] It serves as a crucial reagent in organic synthesis, particularly for the preparation of aminomethylene hydantoins and thiohydantoins, which are valuable intermediates in pharmaceutical and agrochemical development.[2] This guide provides an in-depth exploration of the primary and most reliable initial synthesis pathway for this compound. The core of this synthesis is a two-stage process commencing with the formation of the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, from N,N-dimethylformamide (DMF) and a suitable chlorinating agent. This intermediate is subsequently aminated to yield the target compound. This document details the underlying reaction mechanisms, provides a comparative analysis of key reagents, presents a step-by-step experimental protocol, and outlines critical safety considerations for handling the hazardous materials involved.

Introduction and Strategic Overview

N,N,N',N'-Tetramethylformamidinium chloride is a quaternary ammonium salt characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, with both nitrogens being part of dimethylamino groups. Its high reactivity stems from the electrophilic nature of the central carbon and its utility as a dimethylaminomethylenating agent.

A common point of confusion arises between the target compound and its direct precursor, (chloromethylene)dimethylammonium chloride (CAS 3724-43-4), widely known as the Vilsmeier reagent. The Vilsmeier reagent is itself a powerful formylating and chlorinating agent. Understanding its formation is fundamental, as it represents the critical first stage in the most practical synthesis of N,N,N',N'-Tetramethylformamidinium chloride.

The strategic pathway detailed herein is therefore bifurcated:

-

Stage 1: Synthesis of the Vilsmeier Reagent Intermediate. This involves the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent.

-

Stage 2: Amination of the Vilsmeier Reagent. The intermediate is then reacted with dimethylamine to form the final N,N,N',N'-Tetramethylformamidinium chloride product.

This approach provides a reliable and scalable method for the preparation of this important synthetic building block.

Core Synthesis Pathway: The Vilsmeier-Amination Route

Stage 1: Formation of (Chloromethylene)dimethylammonium Chloride (Vilsmeier Reagent)

The reaction between DMF and a chlorinating agent generates the electrophilic iminium salt known as the Vilsmeier reagent.[3] Several chlorinating agents can be employed, each with distinct advantages and by-products.

Reaction Mechanism: The mechanism begins with the nucleophilic oxygen or nitrogen atom of DMF attacking the electrophilic center of the chlorinating agent (e.g., the sulfur atom in thionyl chloride).[4] This forms an unstable intermediate which subsequently collapses, eliminating a stable gaseous by-product (e.g., sulfur dioxide) and a chloride ion, resulting in the formation of the stable (chloromethylene)dimethylammonium cation.

Figure 1: General mechanism for Vilsmeier reagent formation using thionyl chloride.

Comparative Analysis of Chlorinating Agents: The choice of chlorinating agent is a critical experimental parameter, influencing reaction conditions, safety protocols, and purification strategies. While reagents like phosgene and phosphoryl chloride are effective, thionyl chloride and oxalyl chloride are commonly used in laboratory and industrial settings.[3][5]

| Chlorinating Agent | Key By-products | Typical Conditions | Causality and Field Insights |

| Thionyl Chloride (SOCl₂) | SO₂ (gas), HCl (gas) | 0°C to reflux | Most common and cost-effective. The reaction is highly exothermic; temperature control is crucial to prevent runaway reactions and decomposition. Gaseous SO₂ must be scrubbed.[6][7] |

| Oxalyl Chloride (COCl)₂ | CO (gas), CO₂ (gas), HCl (gas) | Room temperature or below | Offers milder reaction conditions and volatile by-products that are easily removed. However, it is more expensive and generates toxic carbon monoxide gas.[5][8] |

| Phosphoryl Chloride (POCl₃) | Phosphate salts | Elevated temperatures | Traditionally used in the Vilsmeier-Haack reaction. The workup is more complex due to non-volatile phosphate by-products requiring aqueous extraction.[3] |

| Phthaloyl Chloride | Phthalic anhydride (solid) | 0-60°C | An alternative that produces a solid, easily filterable by-product, simplifying purification. This can be an environmentally benign option if the anhydride is recovered.[9][10] |

Stage 2: Synthesis of N,N,N',N'-Tetramethylformamidinium Chloride

This stage involves the nucleophilic substitution of the chloride on the iminium salt by a secondary amine, dimethylamine. The Vilsmeier reagent, either isolated or generated in situ, serves as the electrophile.

Reaction Mechanism: Dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a tetrahedral intermediate which then eliminates a chloride ion to yield the final, resonance-stabilized N,N,N',N'-tetramethylformamidinium cation.

Figure 2: Workflow for the conversion of Vilsmeier reagent to the target compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of (chloromethylene)dimethylammonium chloride, the essential precursor, based on methods described in patent literature which emphasize control over the reaction phases.[6]

Protocol 1: Phased Synthesis of (Chloromethylene)dimethylammonium Chloride

Materials:

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Mixed solvent (e.g., 2-methyl-1-propanol and water, 1:1 ratio)[6]

-

Reaction vessel with stirring, cooling bath, dropping funnel, and reflux condenser connected to a gas scrubber.

Procedure:

-

Vessel Preparation: To a 2 L reaction flask, add the mixed solvent system (e.g., 100g 2-methyl-1-propanol and 100g water) and 200g of N,N-dimethylformamide.[6]

-

Reagent Addition: Begin stirring and cool the flask in an ice-water bath to maintain a low temperature. Slowly add 326g of thionyl chloride dropwise via the dropping funnel. Causality: This addition is highly exothermic; slow, controlled addition below 20°C is critical to prevent a runaway reaction and minimize side-product formation.[6]

-

Phase 1 (Constant Temperature): Once the addition is complete, maintain the reaction mixture at 35°C for 1 hour. Causality: This initial phase allows for the controlled formation of the primary adduct between DMF and thionyl chloride.[6]

-

Phase 2 (Gradual Heating):

-

Increase the temperature to 45°C at a rate of 0.5°C per minute and hold for 30 minutes.[6]

-

Increase the temperature further to 50°C at a rate of 1°C per minute and hold for another 30 minutes.[6] Causality: This gradual temperature ramp ensures the complete conversion of the intermediate to the Vilsmeier reagent while allowing for the controlled release of the SO₂ by-product.

-

-

Phase 3 (Reflux): Heat the mixture to reflux and maintain for 2 hours. Causality: The reflux phase drives the reaction to completion, ensuring maximum yield of the Vilsmeier reagent.[6]

-

Purification: After the reaction terminates, remove the dissolved sulfur dioxide by distillation under reduced pressure (e.g., -0.098 MPa).[6] The resulting solid or slurry is the (chloromethylene)dimethylammonium chloride, which can be used in the next step.

Safety and Handling Considerations

The synthesis of N,N,N',N'-Tetramethylformamidinium chloride involves several hazardous substances and requires strict adherence to safety protocols.

-

Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water, releasing HCl and SO₂ gas.[8] All operations must be conducted in a certified chemical fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Vilsmeier Reagent: The intermediate is moisture-sensitive and should be handled under anhydrous conditions.

-

Dimethylcarbamoyl Chloride (DMCC) Formation: The reaction of DMF with chlorinating agents like thionyl chloride can produce trace amounts of dimethylcarbamoyl chloride, a potential human carcinogen.[11] Appropriate containment measures and exposure monitoring are recommended, particularly in large-scale syntheses.

-

Gas Scrubbing: The evolution of toxic gases (SO₂, HCl, CO) necessitates the use of a gas scrubber system, typically containing a sodium hydroxide solution, to neutralize acidic vapors before venting.

Conclusion

The most reliable and well-documented pathway for the initial synthesis of this compound proceeds through the formation of the Vilsmeier reagent as a key intermediate. The reaction of N,N-dimethylformamide with thionyl chloride, when executed with precise temperature control through a phased approach, provides a robust method for generating this precursor. Subsequent amination with dimethylamine yields the target compound. A thorough understanding of the reaction mechanism, the comparative properties of chlorinating agents, and stringent adherence to safety protocols are paramount for the successful and safe execution of this synthesis in a research or developmental setting.

References

-

Brainly.com. [FREE] Does DMF react with thionyl chloride?. Available from: [Link]

-

ResearchGate. Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. Available from: [Link]

- Google Patents. WO2014110696A1 - Process for preparing solid (chlorine methylene) dimethyl ammonium chloride.

-

Journal of the Chemical Society C: Organic. Vilsmeier adducts of dimethylformamide. Available from: [Link]

- Google Patents. CN105732421A - Method for preparing (chloromethylene) dimethylammonium chloride through phased reaction.

-

Bentham Science Publishers. Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Available from: [Link]

- Google Patents. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.

-

American Chemical Society. Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Available from: [Link]

-

Wikipedia. tert-Butoxybis(dimethylamino)methane. Available from: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

-

Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

-

Wikipedia. Vilsmeier reagent. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. N -Dichloromethylene- N,N -dimethyliminium Chloride. Available from: [Link]

-

Organic Syntheses Procedure. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available from: [Link]

-

Chemdad. This compound. Available from: [Link]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. brainly.com [brainly.com]

- 5. echemi.com [echemi.com]

- 6. CN105732421A - Method for preparing (chloromethylene) dimethylammonium chloride through phased reaction - Google Patents [patents.google.com]

- 7. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2014110696A1 - Process for preparing solid (chlorine methylene) dimethyl ammonium chloride - Google Patents [patents.google.com]

- 10. scirp.org [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Decomposition of (Dimethylaminomethylene)dimethylammonium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dimethylaminomethylene)dimethylammonium chloride, systematically known as N,N,N',N'-tetramethylformamidinium chloride, is a versatile organic salt with significant applications in chemical synthesis.[1][2] It serves as a key reagent in formylation and aminomethylenation reactions, facilitating the construction of a variety of organic molecules, including heterocyclic compounds like indoles, pyrimidines, and quinolones.[1] This compound is an amidine derivative and is structurally related to the reactive intermediates in Vilsmeier-Haack reactions.[3] Given its reactivity, a thorough understanding of its stability and decomposition under various conditions is paramount for its effective and safe use in research and development, particularly within the pharmaceutical industry where purity and stability are critical.

This technical guide provides a comprehensive overview of the stability and decomposition of this compound, synthesizing available data to offer insights into its behavior under different environmental stressors. We will delve into its thermal and hydrolytic stability, explore the influence of pH and solvents, and outline experimental protocols for its analysis.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before exploring its stability.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃ClN₂ | [4] |

| Molecular Weight | 136.62 g/mol | [4] |

| Appearance | Light yellow to yellow powder or crystals | [5] |

| Melting Point | 130-139 °C (lit.) | |

| Solubility | Soluble in polar organic solvents. | [3] |

| Hygroscopicity | Strongly hygroscopic solid. | [1] |

Stability Profile and Decomposition Pathways

The stability of this compound is a critical consideration for its storage and handling. As a reactive reagent, it is susceptible to degradation under several conditions.

Thermal Stability and Decomposition

This compound, as a Vilsmeier-type reagent, exhibits thermal instability.[6] While specific kinetic data for the pure compound's decomposition is not extensively documented in publicly available literature, studies on related formamidinium salts, particularly those used in perovskite solar cells, offer valuable insights into potential decomposition pathways.

Thermal degradation of formamidinium-based compounds can lead to the formation of various products, including sym-triazine, formamidine, and hydrogen cyanide (HCN), with the distribution of these products being highly temperature-dependent.[7][8][9] For instance, in some formamidinium salts, the release of sym-triazine becomes significant at temperatures above 95°C, while at lower temperatures, the formation of formamidine and HCN is more prevalent.[9][10]

The proposed thermal decomposition mechanism for related formamidinium cations suggests that the stability is influenced by the activation energy of the decomposition reactions.[7] A higher activation energy corresponds to greater thermal resilience.[7]

Key Thermal Decomposition Products of Analogous Formamidinium Salts:

-

Hydrogen Cyanide (HCN): A highly toxic gas that can be a major decomposition product at elevated temperatures.[10]

-

sym-Triazine: A heterocyclic compound formed through the trimerization of formamidine or related species.[7]

-

Formamidine: A key intermediate in the decomposition process.[10]

It is crucial for researchers to be aware of these potential decomposition products, especially when heating this compound, and to take appropriate safety precautions, such as working in a well-ventilated fume hood.

Hydrolytic Stability and Decomposition

The presence of the iminium cation in this compound makes it susceptible to hydrolysis, particularly under neutral to alkaline conditions. The hydrolysis of related amidines has been studied, and the reaction generally proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic carbon atom of the formamidinium moiety.[11]

The rate of hydrolysis is expected to be pH-dependent, increasing with higher pH due to the higher concentration of the more nucleophilic hydroxide ion.[11] The hydrolysis of N,N'-dimethylformamidine, a related compound, has been shown to be approximately first order in hydroxide ion concentration at a pH range of 11.5 to 13.0.[11]

Plausible Hydrolysis Pathway:

The hydrolysis of this compound is expected to yield dimethylamine and N,N-dimethylformamide. The reaction would proceed through a tetrahedral intermediate, which then breaks down to the final products.

Diagram: Proposed Hydrolysis Mechanism

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable inert solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat a solid sample or a solution of the sample in a suitable solvent at a high temperature (e.g., near its melting point).

-

Photolytic Degradation: Expose a solution of the sample to UV and visible light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring its stability. A reverse-phase HPLC method is generally suitable for this polar, ionic compound.

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram.

-

Quantification: The purity can be determined by calculating the area percentage of the main peak relative to the total peak area. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.

Conclusion

This compound is a valuable reagent in organic synthesis, but its reactivity necessitates a thorough understanding of its stability. This guide has synthesized available information to provide a comprehensive overview of its thermal and hydrolytic degradation pathways, as well as the influence of environmental factors. The provided experimental protocols for forced degradation studies and HPLC analysis offer a framework for researchers to assess the purity and stability of this compound in their own laboratories. By applying this knowledge, scientists and drug development professionals can ensure the safe and effective use of this compound in their critical research and development endeavors.

References

- Juillard, M., et al. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (14), 1803-1807.

- Juarez-Perez, E. J., et al. (2018). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C, 122(49), 28336-28344.

- Perez-Rodriguez, A., et al. (2018). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 6(45), 22696-22704.